6-(2-氯-4,5-二氟苯基)-6-氧代己酸

描述

The compound 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is not directly discussed in the provided papers. However, the papers do mention related compounds that share structural similarities, such as chlorinated aromatic rings and oxo-acid functionalities. For instance, the first paper discusses the crystal structures of chlorophenylamino oxohexanoic acids, which are structurally related to the compound . The third paper describes a compound with a chlorophenyl moiety and an oxo-acid function, although it is part of a more complex benzothiazole system . These compounds are of interest due to their potential biological activities and their structural characteristics, which include hydrogen bonding networks that can influence their physical properties and reactivity.

Synthesis Analysis

The synthesis of compounds similar to 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is not explicitly detailed in the provided papers. However, the synthesis of related chlorinated aromatic compounds typically involves the formation of the aromatic ring followed by the introduction of chloro and fluoro substituents through halogenation reactions. The synthesis of the oxo-acid functionality could be achieved through oxidation reactions or by building the carbon chain with the desired functional groups in place. The fourth paper mentions the synthesis of chloro-cyclohexylindans, which, while not directly related, indicates the type of synthetic routes that might be employed for chlorinated compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using techniques such as X-ray diffraction, as mentioned in the first and third papers . These techniques allow for the determination of the crystal structure and the identification of intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's stability and packing in the solid state. The presence of chloro and fluoro substituents on the aromatic ring can influence the electronic distribution and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions involving compounds with chlorinated aromatic rings and oxo-acid functionalities can include substitution reactions where the chloro group can be replaced by other groups, as well as reactions at the carboxylic acid moiety. The papers provided do not detail specific reactions for 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid, but the related compounds discussed in the papers can undergo various transformations, such as derivatization or rearrangement reactions, as indicated in the fourth paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds with oxo-acid functionalities are influenced by their molecular structure. The presence of electronegative substituents like chloro and fluoro atoms can affect the acidity of the carboxylic acid group and the compound's overall polarity. The second paper discusses the determination of chloronicotinic acid in environmental samples, which suggests that these types of compounds can be analyzed using chromatographic techniques, indicating their solubility and interaction with chromatographic media . The hydrogen bonding capabilities, as seen in the first and third papers, also play a significant role in the compound's solubility and melting point .

科学研究应用

氟化替代品的环境分布和健康风险

全氟和多氟烷基物质 (PFAS) 等氟化化合物已广泛用于工业和消费应用。它们的持久性、生物累积性、远距离迁移和毒性引发了环境和健康问题。由于这些问题,研究重点在于寻找可以替代全氟和多氟烷基物质的新化合物。一些新型氟化替代品表现出全身性多器官毒性,表明这些替代品也可能对环境和健康构成风险,需要进一步进行毒理学研究 (王宇等人,2019).

氟烷基醚物质的生态毒性和环境归趋

已经对氟烷基醚化合物(包括 Gen-X 等新兴物质)的环境出现、归趋和生态毒理效应进行了研究。这些研究旨在弥补有关这些化合物环境归趋和效应的知识差距,并将它们与全氟辛烷磺酸和全氟辛酸等传统全氟和多氟烷基物质进行比较。研究强调需要进一步调查这些化学品的环境监测和毒理学评估 (穆尼奥斯等人,2019).

绿原酸:潜在应用

绿原酸是一种酚类化合物,因其促进健康特性(包括抗氧化、抗炎和抗菌活性)而受到探索。这项研究可能与了解结构相关的化合物(如 6-(2-氯-4,5-二氟苯基)-6-氧代己酸)的潜在生物医学应用有关。该研究讨论了绿原酸作为营养保健品和食品添加剂的作用,表明其在各种应用中的用途 (赫苏斯·桑塔纳-加尔维斯等人,2017).

测定抗氧化活性的分析方法

抗氧化活性的评估对于评估包括氟化化学品在内的各种化合物的潜在健康益处至关重要。对用于确定抗氧化活性的分析方法的审查可以深入了解适用于研究 6-(2-氯-4,5-二氟苯基)-6-氧代己酸等化合物的研究方法。这篇综述涵盖了各种分析方法及其在分析复杂样品抗氧化能力中的适用性 (蒙特亚努和阿佩特雷,2021).

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as 2-chloro-4,5-difluorobenzoic acid, have been used as intermediates in the synthesis of medicinal compounds . These compounds often target specific enzymes or receptors, but the exact targets can vary widely depending on the final structure of the drug.

Mode of Action

The mode of action of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is currently unknown due to the lack of specific information available. Typically, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function. This can result in the inhibition or activation of the target, depending on the nature of the interaction .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related to the function of the targets it interacts with . The downstream effects would depend on the specific pathway and the role of the target within that pathway.

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site .

Result of Action

The effects would likely be related to the function of the targets it interacts with and could include changes in cellular signaling, enzyme activity, or gene expression .

属性

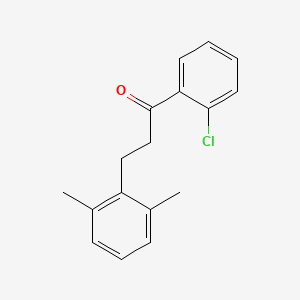

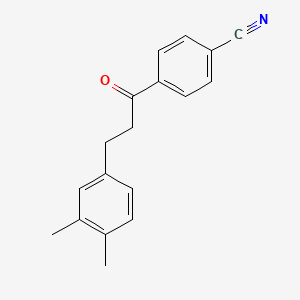

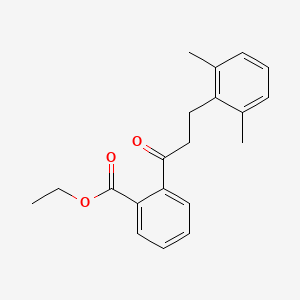

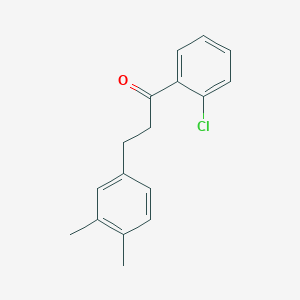

IUPAC Name |

6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF2O3/c13-8-6-10(15)9(14)5-7(8)11(16)3-1-2-4-12(17)18/h5-6H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWFDFQJGJBGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601243287 | |

| Record name | 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951891-49-9 | |

| Record name | 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。